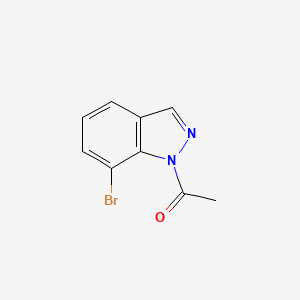

1-(7-Bromo-1H-indazol-1-yl)ethanone

Beschreibung

The Significance of the Indazole Scaffold in Chemical Biology and Medicinal Chemistry

The indazole core is a cornerstone in the design and discovery of novel therapeutic agents and chemical probes. Its importance is underscored by its presence in numerous compounds that have progressed to clinical use or are currently under investigation. nih.govresearchgate.netresearchgate.net

Indazole as a Privileged Heterocyclic Scaffold in Drug Discovery and Development

The term "privileged scaffold" is bestowed upon molecular structures that can bind to multiple, often unrelated, biological targets, thereby exhibiting a wide range of pharmacological activities. nih.gov The indazole nucleus fits this description, being a key component in drugs with applications as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor agents. nih.govnih.govresearchgate.net This versatility makes the indazole scaffold a highly attractive starting point for the development of new medicines. researchgate.nettandfonline.com Several FDA-approved small molecule anti-cancer drugs, for instance, feature an indazole core. rsc.orgrsc.org The ability of indazole derivatives to act as kinase inhibitors has been a particularly fruitful area of research. rsc.org

Unique Structural Features and Aromaticity of the Indazole System

Indazole, with the chemical formula C₇H₆N₂, exists in different tautomeric forms, with 1H-indazole and 2H-indazole being the most common. austinpublishinggroup.com The 1H-tautomer is generally more thermodynamically stable. nih.govrsc.org This bicyclic aromatic heterocycle possesses ten π-electrons, which imparts a planar structure and specific electronic properties that are crucial for its interaction with biological macromolecules. longdom.orgnih.gov The arrangement of nitrogen atoms within the pyrazole (B372694) ring allows for diverse substitution patterns, enabling fine-tuning of the molecule's properties. nih.gov

Overview of Diverse Biological and Chemical Research on Indazole Derivatives

The breadth of research into indazole derivatives is extensive, reflecting their wide-ranging biological activities. nih.govnih.gov Studies have explored their potential as:

Anticancer agents: Many indazole-based compounds have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. rsc.orgrsc.org

Anti-inflammatory agents: The indazole derivative benzydamine (B159093) is a well-known nonsteroidal anti-inflammatory drug. wikipedia.org

Antimicrobial and antiparasitic agents: Research has demonstrated the efficacy of certain indazole derivatives against bacteria, fungi, and parasites. nih.govnih.gov

Neurological disorder treatments: The indazole scaffold is a feature in compounds being investigated for neurodegenerative diseases. tandfonline.comnih.gov

Other therapeutic areas: Indazole derivatives have also been studied for their potential in treating osteoporosis, as male contraceptives, and as vasodilators. nih.gov

The following table provides a snapshot of the diverse biological activities reported for various indazole derivatives:

| Biological Activity | Examples of Investigated Derivatives |

| Anticancer | Niraparib, Pazopanib nih.gov |

| Anti-inflammatory | Benzydamine wikipedia.org |

| Antifungal | Fluconazole analogues austinpublishinggroup.com |

| Antiviral (Anti-HIV) | nih.govnih.gov |

| Antibacterial | nih.govnih.gov |

| Nitric Oxide Synthase Inhibitors | 7-Nitroindazole austinpublishinggroup.com |

| Kinase Inhibitors | rsc.org |

Contextualization of 1-(7-Bromo-1H-indazol-1-yl)ethanone within Indazole Research

The specific compound, this compound, incorporates two key structural modifications to the basic indazole scaffold: a bromine atom at the 7-position and an acetyl group at the N1-position. These modifications are not arbitrary; they are deliberate design elements that leverage established principles in medicinal chemistry to modulate the compound's properties.

Importance of Halogenation (Bromine) in Indazole Scaffold Design for Modulating Electronic Properties and Reactivity

The introduction of halogen atoms, such as bromine, is a common strategy in drug design to enhance the biological properties of a molecule. ump.edu.pl Halogenation can significantly alter a compound's electronic properties, lipophilicity, and metabolic stability. researchgate.net In the context of the indazole scaffold, bromination can influence the molecule's ability to form halogen bonds, which are non-covalent interactions that can play a crucial role in drug-receptor binding. ump.edu.pl The position of the halogen is also critical; for instance, substitution at the C7 position of the indazole ring has been shown to be tolerated in some cases, although it can sometimes reduce potency depending on the biological target. acs.org Furthermore, bromo-substituted indazoles serve as versatile synthetic intermediates, allowing for further chemical modifications through cross-coupling reactions. nih.gov

Academic Relevance of N1-Acetylation in Indazole Derivatives

The N-acylation of indazoles, particularly at the N1 position, is a significant area of academic and industrial research. researchgate.net Regioselective N1-acylation is often a desired transformation as N1-substituted indazoles are prevalent in many biologically active compounds. nih.govrsc.orgnih.gov The acetyl group at the N1-position can influence the molecule's solubility, stability, and pharmacokinetic properties. Moreover, N1-acylation can be a strategic step in the synthesis of more complex N1-alkylated indazoles. nih.gov Electrochemical methods have been developed for the selective N1-acylation of indazoles, highlighting the ongoing interest in this chemical transformation. organic-chemistry.orgorganic-chemistry.org

Eigenschaften

IUPAC Name |

1-(7-bromoindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6(13)12-9-7(5-11-12)3-2-4-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERWCDJFJQROCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=CC=C2Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 7 Bromo 1h Indazol 1 Yl Ethanone and Its Analogues

Precursor Synthesis and Regioselective Bromination Strategies

The formation of the 7-bromo-1H-indazole precursor is a key step that can be achieved through direct bromination of an existing indazole ring or by constructing the indazole ring from a pre-brominated starting material.

Methods for Introducing Bromine at the 7-Position of the Indazole Ring

Achieving regioselective bromination at the C7 position of the indazole nucleus is a significant synthetic challenge due to the presence of multiple reactive sites. Research has focused on directing this electrophilic substitution to the desired position.

A direct and efficient method for C7-bromination has been developed for 4-substituted 1H-indazoles using N-bromosuccinimide (NBS). rsc.org This reaction proceeds with high regioselectivity, affording the 7-bromo derivatives in good yields. For instance, the bromination of 4-sulfonamido-1H-indazoles with NBS provides the C7-bromo product selectively. rsc.org The structure of the resulting 7-bromo-1H-indazole has been confirmed by X-ray diffraction analysis. rsc.org When two equivalents of NBS are used, a 5,7-dibrominated product can be obtained. rsc.org

Computational studies have been performed to understand the reactivity of the indazole ring, supporting the observed regioselectivity at the C7 position. rsc.org For 2-substituted indazoles, halogenation with N-halosuccinimides (NXS) also shows selectivity. While initial bromination often occurs at the C3 position, increasing the equivalents of NBS can lead to the formation of 3,7-dibromo-2H-indazole products. nih.govrsc.org The lower reactivity of the C7 position compared to other positions on the indazole ring is a noted factor in these reactions. rsc.org

A practical, large-scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been developed starting from 2,6-dichlorobenzonitrile, which involves a highly regioselective bromination step prior to the indazole ring formation. semanticscholar.orgchemrxiv.org

Table 1: Regioselective C7 Bromination of Substituted Indazoles

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Sulfonamido-1H-indazole | NBS (1.1 equiv) | DMF, 80 °C, 18 h | 7-Bromo-4-sulfonamido-1H-indazole | Moderate to Excellent | rsc.org |

| 4-Sulfonamido-1H-indazole | NBS (2 equiv) | DMF, 80 °C, 18 h | 5,7-Dibromo-4-sulfonamido-1H-indazole | 88% | rsc.org |

| 2-Phenyl-2H-indazole | NBS (1.3 equiv) | H₂O, 95 °C | 3-Bromo-2-phenyl-2H-indazole | 96% | nih.govrsc.org |

| 2-Phenyl-2H-indazole | NBS (>1.3 equiv) | EtOH or MeCN | 3,7-Dibromo-2-phenyl-2H-indazole | - | nih.govrsc.org |

Diazotization and Cyclization Approaches for Bromoindazole Formation

An alternative to direct bromination is the construction of the bromoindazole ring itself through cyclization reactions. These methods often start with appropriately substituted benzene (B151609) derivatives.

One prominent route involves the [3+2] cycloaddition between a benzyne (B1209423) and a diazo compound. orgsyn.org This method generates a 3H-indazole intermediate, which then rearranges to the more stable 1H-indazole. By using a bromo-substituted benzyne precursor, this strategy can be adapted to synthesize bromoindazoles.

Another powerful strategy involves diazotization. A tandem diazotization/cyclization sequence can be used to form the pyrazole (B372694) ring of the indazole system. For example, a synthetic route to 7-Bromo-1H-indazole involves the treatment of (2-bromo-6-methylphenylazo)-t-butylsulfide with potassium t-butoxide in DMSO, which induces cyclization to form the indazole ring with a reported yield of 96%. chemicalbook.com Similarly, a donor/acceptor diazo activation strategy using diazonium salts can undergo cyclization to produce indazoles in excellent yields under mild conditions. nih.gov This approach offers a route to substituted indazoles by varying the substituents on the diazo compound and the diazonium salt. nih.gov

N-Acetylation Reactions for 1-Substituted Indazoles

Once the 7-bromo-1H-indazole precursor is obtained, the final step is the introduction of an acetyl group. The indazole anion is ambidentate, meaning acylation can occur at either the N1 or N2 position. nih.gov Therefore, achieving high regioselectivity for the desired N1-isomer, 1-(7-bromo-1H-indazol-1-yl)ethanone, is paramount.

Strategies for Selective Introduction of the Acetyl Group at the N1-Position

Several methods have been developed to ensure the selective acylation of indazoles at the N1 position. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a principle that can be exploited to favor N1 substitution. nih.gov

An electrochemical approach, termed the "anion pool" method, provides excellent selectivity for N1-acylation. acs.orgnih.gov In this method, the indazole is electrochemically reduced to generate an indazole anion. Subsequent reaction with an acid anhydride, such as acetic anhydride, results in highly selective acylation at the N1 position. acs.orgorganic-chemistry.org This procedure is base-free, which allows for the use of acid anhydrides instead of more reactive acid chlorides. acs.org

Chemical methods have also been optimized for N1 selectivity. A one-pot direct N-acylation using carboxylic acids in the presence of a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc₂O) system provides N1-acyl indazoles in high yields and with high N1 selectivity. researchgate.net Furthermore, thermodynamically controlled reactions can furnish the N1-alkylated (and by extension, acylated) indazole as the major product. nih.govrsc.org By allowing the reaction to equilibrate, the initially formed kinetic N2-product can isomerize to the more stable thermodynamic N1-product. nih.gov

Table 2: Methods for Selective N1-Acylation of Indazoles

| Method | Reagents | Key Feature | Selectivity | Reference |

|---|---|---|---|---|

| Electrochemical "Anion Pool" | Indazole, Acid Anhydride | Electrochemical generation of indazole anion | Highly selective for N1-acylation | acs.orgnih.govorganic-chemistry.org |

| One-Pot Acylation | Carboxylic Acid, DMAPO/Boc₂O | Direct use of carboxylic acids | High N1 selectivity | researchgate.net |

| Thermodynamic Control | Indazole, Acylating Agent, Base | Isomerization to the more stable N1 product | High N1 selectivity | nih.govnih.gov |

Mechanistic Studies of N-Alkylation/Acylation on Indazole Nitrogen Atoms

The regioselectivity of N-alkylation and N-acylation is governed by a complex interplay of electronic effects, steric hindrance, counterions, and reaction conditions, which determine whether the kinetic (N2) or thermodynamic (N1) product is favored. nih.govnih.gov

Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided significant insights. nih.govbeilstein-journals.org For N-alkylation, the use of sodium hydride (NaH) in THF often shows high N1-selectivity, particularly with electron-deficient indazoles. nih.govnih.gov This is sometimes explained by a proposed chelation mechanism where the cation (e.g., Na⁺) coordinates with the indazole N2 nitrogen and an electron-rich atom on a C3 substituent, directing the electrophile to the N1 position. nih.govbeilstein-journals.org The choice of cation is crucial; larger cations like cesium (Cs⁺) can significantly increase N1 selectivity compared to sodium or potassium. acs.org

For N-acylation, the N1-substituted regioisomer is often favored because it is the more thermodynamically stable product. Any initially formed N2-acylindazole can isomerize to the N1-isomer under equilibrating conditions. nih.gov

Multi-step Synthetic Sequences for Complex Indazole Derivatives

This compound and related bromoindazoles are valuable intermediates for the synthesis of more complex, biologically active molecules. The bromine atom serves as a versatile handle for further functionalization, typically through metal-catalyzed cross-coupling reactions.

A prominent example is the use of the Suzuki-Miyaura cross-coupling reaction. 7-Bromo-1H-indazoles can be coupled with a variety of aryl and heteroaryl boronic acids to introduce diverse substituents at the C7 position. rsc.org This reaction is generally tolerant of various functional groups and is not significantly affected by the electronic properties or steric hindrance of the coupling partners. rsc.org

Synthetic sequences often involve the initial construction of a functionalized bromoindazole core, followed by further modifications. For instance, a multi-step synthesis of antitumor agents started with 5-bromo-2-fluorobenzonitrile, which was converted to 5-bromo-1H-indazol-3-amine. nih.gov This intermediate then underwent a Suzuki coupling reaction to introduce an aryl group at the C5 position, followed by acylation and subsequent coupling reactions to build the final complex derivatives. nih.gov Such sequences highlight the modularity and importance of bromoindazole synthons in discovery chemistry.

Exploration of Sustainable and Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including the indazole scaffold, which is crucial in medicinal chemistry. bohrium.comrsc.org The goal is to develop environmentally benign, efficient, and sustainable synthetic protocols that minimize waste, avoid toxic reagents and solvents, and reduce energy consumption. bohrium.comnih.gov For the synthesis of indazoles, several innovative techniques have been explored that align with these principles, offering significant advantages over traditional methods which can suffer from harsh reaction conditions, long reaction times, and the generation of wasteful byproducts. rasayanjournal.co.in

Key green chemistry strategies applied to indazole synthesis include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the development of novel catalytic systems and the use of eco-friendly solvents. bohrium.comrasayanjournal.co.inresearchgate.net These methods not only enhance the environmental profile of the syntheses but often lead to improved reaction rates, higher yields, and better selectivity. rasayanjournal.co.inniscpr.res.in

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a highly effective green technology. rasayanjournal.co.in By directly heating the reactants through dipole interactions, microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes, leading to increased efficiency and energy savings. nih.govrasayanjournal.co.inorientjchem.org This technique has been successfully applied to various functionalization and cyclization reactions to form the indazole ring. rasayanjournal.co.inresearchgate.net

Research has demonstrated that functionalization of indazoles using microwave irradiation can serve as a useful green synthetic method for creating libraries of bioactive compounds. rasayanjournal.co.in For instance, Cu-catalyzed cross-coupling reactions for N-alkynylation of indazoles showed markedly improved product yields and reduced reaction times (from 24 hours to 30 minutes) when conducted under microwave irradiation compared to conventional heating. rasayanjournal.co.in Solvent-free "dry media" reactions under microwave conditions are particularly advantageous, as they eliminate hazards associated with solvents and often simplify product work-up. ias.ac.in

Ultrasound-Assisted Synthesis

Ultrasound has been effectively used for the synthesis and functionalization of various heterocyclic compounds. researchgate.netnih.gov For example, an efficient and rapid ultrasound-assisted protocol for the C3-bromination of indazoles using N,N'-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source was developed, with reactions completing in just 30 minutes under mild conditions. nih.gov This highlights the potential of ultrasound to facilitate key bond-forming reactions in the synthesis of indazole analogues. nih.gov Furthermore, ultrasound irradiation is considered an eco-friendly process that conserves energy and minimizes waste compared to conventional methods. nih.gov

Other Green Approaches

Beyond microwave and ultrasound techniques, other green methodologies are gaining traction in indazole synthesis.

Visible-Light Photocatalysis: This approach utilizes visible light as a renewable energy source to drive chemical reactions, often under very mild conditions. rsc.org A notable example is the metal-free, visible light-induced deoxygenative cyclization of o-carbonyl azobenzenes to produce 2H-indazoles in excellent yields. rsc.org This method is environmentally benign and exhibits a wide substrate scope. rsc.org

Sustainable Catalysis: The development of recyclable and non-toxic catalysts is a cornerstone of green chemistry. acs.org Researchers have reported the synthesis of 2H-indazoles using sustainable heterogeneous copper oxide nanoparticles supported on activated carbon. acs.org This catalyst operates under ligand- and base-free conditions and can be recycled, demonstrating a green and effective pathway for C–N and N–N bond formation. acs.org

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives is a critical objective. acs.org The use of polyethylene (B3416737) glycol (PEG-400) as a green solvent has been demonstrated in the one-pot, three-component synthesis of indazoles. acs.org Other approaches focus on solvent-free conditions, such as grinding techniques, which perform reactions by mechanical force, eliminating the need for solvents altogether. nih.gov

These evolving strategies underscore a significant shift towards more sustainable and efficient manufacturing of indazole-based compounds, which is vital for the pharmaceutical industry's environmental and economic goals. bohrium.combenthamdirect.com

Computational Chemistry and Theoretical Studies on 1 7 Bromo 1h Indazol 1 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic environment and predicting the reactivity of 1-(7-Bromo-1H-indazol-1-yl)ethanone.

The electronic structure of this compound is dictated by the arrangement of its constituent atoms and the distribution of electrons within its molecular orbitals. An analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO indicates the region most susceptible to accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the electron-withdrawing nature of the bromine atom at the 7-position and the acetyl group at the 1-position would significantly influence the electron density distribution across the indazole ring system. This, in turn, affects the energies of the HOMO and LUMO.

Table 1: Hypothetical Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Orbital Contributions |

| HOMO | -6.5 | π-orbitals of the indazole ring, p-orbitals of the bromine atom |

| LUMO | -1.8 | π*-orbitals of the indazole ring and the carbonyl group |

| HOMO-LUMO Gap | 4.7 | - |

Note: The values presented in this table are illustrative and would require specific quantum chemical calculations (e.g., using Density Functional Theory, DFT) for accurate determination.

Indazole systems are known to exhibit tautomerism, primarily between the 1H and 2H forms, where the hydrogen atom is located on the N1 or N2 nitrogen atom of the indazole ring, respectively. The position of the substituent on the nitrogen atom, in this case, the acetyl group at N1, generally stabilizes the 1H-indazole form. However, theoretical calculations are essential to quantify the relative stabilities of different isomers.

Computational studies on related bromo-indazole derivatives have shown that the 1H-tautomer is typically more stable than the 2H-tautomer. The energy difference between these tautomers can be calculated to predict their relative populations at equilibrium. For this compound, the presence of the acetyl group on the N1 nitrogen would strongly favor this isomeric form.

Computational methods can be employed to map out potential reaction pathways for this compound. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. For instance, in nucleophilic substitution reactions at the bromine-substituted carbon, theoretical calculations could help determine whether the reaction proceeds via an SNAr mechanism and identify the most favorable reaction coordinates.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a cornerstone of modern drug discovery and helps in understanding the potential biological activity of compounds like this compound. nih.gov

Molecular docking simulations can elucidate the specific interactions that govern the binding of this compound to a biological target. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds (involving the bromine atom). The binding mode describes the specific conformation and orientation of the ligand within the active site of the protein. Understanding these binding mechanisms is crucial for designing more potent and selective inhibitors. nih.gov

A key outcome of molecular docking is the identification of the most probable binding site of a ligand on a protein. nih.gov Furthermore, these simulations can pinpoint the key amino acid residues within the binding pocket that form crucial interactions with the ligand. For this compound, the bromine atom could potentially form halogen bonds with electron-donating residues, while the carbonyl oxygen of the acetyl group could act as a hydrogen bond acceptor. The aromatic indazole ring can engage in π-π stacking or hydrophobic interactions.

Table 2: Predicted Interacting Residues for this compound with a Hypothetical Kinase Target

| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) |

| Hydrogen Bond | Carbonyl Oxygen | Lysine, Arginine |

| Halogen Bond | Bromine Atom | Aspartate, Glutamate (backbone carbonyl) |

| Hydrophobic Interaction | Indazole Ring | Leucine, Valine, Isoleucine |

| π-π Stacking | Indazole Ring | Phenylalanine, Tyrosine, Tryptophan |

Note: This table is illustrative and the actual interacting residues would depend on the specific protein target being investigated.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery and medicinal chemistry, QSAR models are invaluable tools for understanding the structural requirements for a specific biological response, predicting the activity of novel compounds, and optimizing lead candidates. For indazole derivatives, including this compound, QSAR studies can provide significant insights into their mechanism of action and guide the design of analogues with improved potency and selectivity.

Correlation of Molecular Descriptors with Biological Outcomes

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. The selection of relevant descriptors is a critical step in developing a robust and predictive QSAR model.

For indazole-based compounds, various studies have demonstrated the correlation of specific molecular descriptors with diverse biological activities, such as anticancer and anti-inflammatory effects. nih.govresearchgate.net While a specific QSAR study for this compound is not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous indazole structures.

A hypothetical QSAR study on a series of 1-acyl-7-bromo-1H-indazole derivatives might involve the calculation of descriptors such as:

Topological descriptors: These describe the connectivity of atoms in a molecule. Examples include the Wiener index and Kier & Hall molecular connectivity indices, which have been used in QSAR studies of various heterocyclic compounds.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the dipole moment and electronic energy have been shown to be important for the antifungal activity of indole (B1671886) derivatives. researchgate.net

Steric descriptors: These describe the three-dimensional shape and size of the molecule. Molar refractivity (MR) and van der Waals volume are common steric descriptors. Studies on other heterocyclic compounds have shown that steric factors can significantly influence biological activity. researchgate.net

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is the most common descriptor for hydrophobicity, which plays a crucial role in a drug's ability to cross cell membranes.

Once calculated, these descriptors are correlated with the biological activity (e.g., IC50 values for enzyme inhibition or cell proliferation) of the compounds in the series using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting QSAR equation provides a quantitative measure of the contribution of each descriptor to the biological activity.

Table 1: Examples of Molecular Descriptors and Their Potential Correlation with Biological Activity for Indazole Derivatives

| Descriptor Category | Specific Descriptor | Potential Impact on Biological Activity |

| Electronic | Dipole Moment | Can influence interactions with polar residues in a biological target. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Molar Refractivity (MR) | Reflects the volume occupied by the molecule and its polarizability, which can affect binding to a receptor pocket. |

| Shape Indices | Describe the overall shape of the molecule, which is critical for complementary binding to a target site. | |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the target protein. |

| Topological | Connectivity Indices | Encode information about the branching and connectivity of the molecular graph, which can relate to its overall size and shape. |

This table is a generalized representation based on common practices in QSAR studies and is not derived from a specific study on this compound.

Predictive Modeling for the Design and Optimization of Novel Indazole Derivatives

A well-validated QSAR model serves as a powerful predictive tool for the design and optimization of new chemical entities. By understanding which molecular properties are positively or negatively correlated with the desired biological outcome, medicinal chemists can rationally modify the structure of a lead compound like this compound to enhance its activity.

For example, if a QSAR model for a series of indazole derivatives indicates that increased hydrophobicity in a particular region of the molecule is beneficial for activity, chemists can synthesize new analogues with more lipophilic substituents at that position. Conversely, if steric bulk is found to be detrimental, smaller substituents can be explored.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide even more detailed insights by generating 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions around the aligned molecules. nih.govnih.gov These maps are instrumental in guiding the structural modifications for optimizing ligand-target interactions.

Studies on indazole derivatives as inhibitors of targets like Hypoxia-Inducible Factor-1α (HIF-1α) and Tyrosine Threonine Kinase (TTK) have successfully employed 3D-QSAR to elucidate the structural requirements for inhibitory activity. nih.govgrowingscience.com For instance, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors revealed the importance of steric and electrostatic fields for their inhibitory potency, providing a framework for designing new inhibitors. nih.gov

Table 2: Statistical Parameters for a Hypothetical 3D-QSAR Model for Indazole Derivatives

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. A q² of 0.758 has been reported for a CoMFA model of indolin derivatives. researchgate.net |

| r² (Non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model to the training set data. An r² of 0.950 has been reported for a CoMFA model of indolin derivatives. researchgate.net |

| pred_r² (External validation r²) | > 0.5 | Measures the predictive power of the model for an external test set of compounds. A pred_r² of 0.885 has been reported for a CoMFA model of indolin derivatives. researchgate.net |

| Standard Error of Prediction (SEP) | Low value | Indicates the accuracy of the predictions made by the model. |

| F-statistic | High value | Shows the statistical significance of the regression model. |

This table presents typical statistical validation parameters for a 3D-QSAR model, with example values drawn from a study on related indolin derivatives to illustrate the concept. researchgate.net These are not actual results for this compound.

Investigation of Biological Activities and Mechanisms of Action for 1 7 Bromo 1h Indazol 1 Yl Ethanone and Indazole Analogues Pre Clinical Focus

Pre-clinical Antineoplastic (Anticancer) Research

Indazole derivatives have been extensively studied for their potential as anticancer agents, with several compounds progressing to clinical trials and approved for use in cancer therapy. nih.govnih.govnih.gov The core indazole structure serves as a versatile scaffold for the development of targeted therapies. nih.gov

In Vitro Cytotoxicity and Antiproliferative Studies against Cancer Cell Lines

A crucial first step in evaluating the anticancer potential of new compounds is to assess their ability to inhibit the growth of and kill cancer cells in a laboratory setting. Numerous studies have demonstrated the in vitro cytotoxicity and antiproliferative effects of various indazole analogues against a range of human cancer cell lines.

For instance, a series of novel polysubstituted indazoles displayed significant antiproliferative activity against A2780 (ovarian) and A549 (lung) cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.64 to 17 µM. nih.gov Further testing of the most active compounds against a broader panel of cell lines, including IMR32 (neuroblastoma), MDA-MB-231 (breast), and T47D (breast), confirmed their antiproliferative effects. nih.gov

Another study reported the synthesis of indazole-chalcone hybrids, with compounds 4a and 4d showing notable inhibitory activity against the MKN45 human gastric cancer cell line, with IC50 values of 2.65 and 3.55 µmol/L, respectively. ciac.jl.cn These values were more potent than the positive control, sorafenib (B1663141) (IC50 = 4.69 µmol/L). ciac.jl.cn

Furthermore, a series of indazole derivatives were evaluated for their inhibitory activities against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed good selectivity for normal cells. nih.gov

Curcumin-indazole analogs have also been investigated. japsonline.com One such analog, compound 3b , demonstrated the highest cytotoxic activity, particularly against WiDr (colorectal carcinoma) cells, with an IC50 of 27.20 µM and a high selectivity index. japsonline.com

Similarly, a series of 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives were synthesized and tested for their anticancer activity. nih.gov Compound 7 , which features a 5-bromo-2-hydroxy phenyl group at the C-5 position, showed good cytotoxic activity against the HCT-116 cell line with an IC50 of 82.36 μg/ml. nih.gov Importantly, this compound did not show any effect on a normal lung cell line, suggesting selective inhibition of cancer cells. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of Indazole Analogues

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Polysubstituted indazoles | A2780 (ovarian), A549 (lung) | 0.64 - 17 µM | nih.gov |

| Indazole-chalcone hybrid 4a | MKN45 (gastric) | 2.65 µmol/L | ciac.jl.cn |

| Indazole-chalcone hybrid 4d | MKN45 (gastric) | 3.55 µmol/L | ciac.jl.cn |

| Indazole derivative 6o | K562 (leukemia) | 5.15 µM | nih.gov |

| Curcumin-indazole analog 3b | WiDr (colorectal) | 27.20 µM | japsonline.com |

| Imidazolidin-thione derivative 7 | HCT-116 (colorectal) | 82.36 μg/ml | nih.gov |

Mechanistic Investigations of Cellular Pathway Modulation (e.g., Kinase Inhibition, Cell Cycle Perturbation)

Understanding the mechanisms by which these compounds exert their anticancer effects is critical for their further development. Research has revealed that indazole derivatives can modulate various cellular pathways involved in cancer progression.

A significant area of investigation is the inhibition of protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer. nih.govnih.gov Indazole-based compounds have been developed as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases. nih.gov For example, some indazole derivatives act as VEGFR-2 inhibitors, which can suppress tumor angiogenesis by reducing blood flow to tumor cells. nih.gov The serine/threonine kinase Akt (PKB), a crucial node in cell growth and survival pathways, is another important target for indazole-based inhibitors. nih.gov

Inducing apoptosis, or programmed cell death, is another key mechanism of many anticancer drugs. One study found that an indazole derivative, 2f , dose-dependently promoted apoptosis in the 4T1 breast cancer cell line. nih.govrsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.org The compound also decreased the mitochondrial membrane potential and increased levels of reactive oxygen species (ROS) in these cells. rsc.org

Perturbation of the cell cycle is another common mechanism of action. Several polysubstituted indazoles were found to cause a block in the S phase of the cell cycle, leading to the generation of hypodiploid peaks, which is indicative of apoptosis. nih.gov Interestingly, one compound, 7d , caused a significant increase in cells in the G2/M phase and the appearance of polyploid cells, suggesting a different mechanism of action, possibly involving the microtubule system. nih.gov Another indazole derivative, 6o , was also shown to affect apoptosis and the cell cycle, potentially by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov

Structure-Activity Relationships Governing Antineoplastic Efficacy

Structure-activity relationship (SAR) studies are essential for optimizing the anticancer activity of indazole derivatives. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity.

For a series of indazole arylsulfonamides, it was found that only small groups were tolerated at the C5, C6, or C7 positions of the indazole ring, with C6 analogues being preferred. acs.org The nature of the substituent at the N1 position was also found to be critical. acs.org

In another study of indazole derivatives, the pyridyl analogue 2f displayed improved antiproliferative activity compared to its counterpart 2a . nih.gov On the other hand, having no substitution or a bulky substituent at the piperazinyl N4 position reduced the suppression of cell growth compared to 2f , indicating that a substituent of a suitable size at that position is favorable for activity. nih.gov

The regiochemistry of linkers can also be crucial. For indazole-3-carboxamides acting as calcium-release activated calcium (CRAC) channel blockers, the unique regiochemistry of the amide linker was found to be critical for the inhibition of calcium influx. nih.gov The indazole-3-carboxamide 12d actively inhibited calcium influx, whereas its reverse amide isomer 9c was inactive. nih.gov

The versatility of the indazole scaffold allows it to mimic endogenous biomolecules and interact with a wide range of protein targets, making it a valuable tool in drug discovery. samipubco.com

Antimicrobial Activity Research

In addition to their anticancer properties, indazole derivatives have also been investigated for their potential as antimicrobial agents. nih.gov

Evaluation of Antibacterial Efficacy (Gram-positive and Gram-negative Strains)

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of new antibacterial agents. nih.gov Indazole-containing compounds have shown promise in this area.

For example, nitroimidazole derivatives are a class of antimicrobial drugs effective against both Gram-negative and Gram-positive bacteria. nih.gov Gram-negative bacteria are generally more resistant to antibiotics due to their complex outer membrane. nih.gov

Indole-containing oxime ether derivatives have also been synthesized and evaluated for their antimicrobial activity. nih.gov One such compound, 5h , was found to have potent activity against susceptible as well as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains, with MIC values of 1 µg/mL and 2-4 µg/mL, respectively. nih.gov This compound was also found to be non-toxic to normal cells. nih.gov

The antimicrobial effect of some natural products containing indazole-like structures has also been studied. Myrrh, for instance, contains phenols and alkaloids that exhibit antimicrobial action against bacteria like Enterococcus faecalis. proquest.com

Assessment of Antifungal Efficacy

Some indazole derivatives have also been evaluated for their antifungal properties. For example, a series of indazole derivatives were synthesized and evaluated for their biological activity, which included antifungal screening. nih.gov While the primary focus of many studies is on anticancer and antibacterial activities, the potential of these compounds as antifungal agents is an area of ongoing research.

Studies on Antiprotozoal Activity

The therapeutic potential of indazole derivatives extends to combating protozoal infections. Research into this area has revealed that the structural characteristics of these compounds play a crucial role in their efficacy.

A study investigating a series of 2-phenyl-2H-indazole derivatives demonstrated their activity against several protozoan parasites. nih.gov The biological assays highlighted that specific structural modifications, such as the inclusion of electron-withdrawing groups on the 2-phenyl ring, tend to enhance the antiprotozoal effects against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov This suggests a clear structure-activity relationship (SAR), where the electronic properties of the substituents significantly influence the biological activity. nih.gov The research identified several indazole derivatives with potent antiprotozoal capabilities, underscoring the promise of this chemical class for developing new treatments for protozoal diseases. nih.gov

Mechanistic Elucidation of Antimicrobial Action (e.g., DNA Gyrase Inhibition, Enzyme Modulation)

The antimicrobial properties of indazole derivatives have been a subject of scientific inquiry, with studies exploring their efficacy against various bacterial strains. While the precise mechanisms of action are still under investigation for many analogues, the indazole core is recognized as a key pharmacophore for antimicrobial activity. nih.gov

Research has shown that certain indazole derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a series of newly synthesized indazole compounds were evaluated for their antibacterial potential. nih.gov Some derivatives showed notable activity, particularly against Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 64 to 128 µg/mL for the most effective compounds against the staphylococcal species. nih.gov Further studies have noted that N-methyl-3-aryl indazoles are effective against bacteria such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov While these studies establish the antibacterial potential, detailed mechanistic work to elucidate specific targets like DNA gyrase or other key bacterial enzymes for this class of compounds remains an area for further research.

Anti-inflammatory Research

Indazole-containing compounds have been extensively studied for their anti-inflammatory properties, with research spanning from in vitro assays to in vivo animal models to understand their mechanisms of action. nih.govresearchgate.netnih.gov

In Vitro and In Vivo (Animal Model) Anti-inflammatory Assays

The anti-inflammatory potential of indazole and its derivatives has been demonstrated in various preclinical models. A notable in vivo study utilized the carrageenan-induced hind paw edema model in rats to assess the acute anti-inflammatory activity of indazole, 5-aminoindazole (B92378), and 6-nitroindazole. nih.govresearchgate.net

The results indicated that all tested indazole compounds produced a significant, dose-dependent, and time-dependent reduction in paw edema. nih.govresearchgate.net The maximum anti-inflammatory effect for the tested indazoles was observed at the fifth hour after administration. nih.gov Specifically, 5-aminoindazole at a dose of 100 mg/kg showed the highest inhibition of inflammation at 83.09%, an effect comparable to the standard anti-inflammatory drug diclofenac (B195802) (84.50%). nih.gov

In vitro investigations have also supported these findings. A study on new analog indazoles of curcumin (B1669340) found that the synthesized compounds exhibited high anti-inflammatory activity, in some cases exceeding that of standard curcumin and diclofenac sodium. ugm.ac.id One particular compound, 3a, demonstrated the highest activity with an IC₅₀ value of 0.548 ± 0.062 μM, marking it as a promising candidate for further anti-inflammatory research. ugm.ac.id Benzydamine (B159093), another indazole derivative, is used topically as a non-steroidal anti-inflammatory drug (NSAID) for inflammatory conditions in the mouth and throat. dovepress.com

| Compound | Dose (mg/kg) | Max Inhibition of Edema (%) | Time of Max Inhibition (hours) | Reference |

|---|---|---|---|---|

| Indazole | 100 | 61.03 | 5 | nih.gov |

| 5-Aminoindazole | 100 | 83.09 | 5 | nih.gov |

| Diclofenac (Reference) | 10 | 84.50 | 5 | nih.gov |

Inhibition of Inflammatory Mediators and Pathways (e.g., Cyclooxygenase-2 (COX-2), IκB Kinase (IKK2))

The mechanism underlying the anti-inflammatory effects of indazole analogues involves the modulation of key inflammatory pathways and mediators. A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is crucial for prostaglandin (B15479496) synthesis during inflammation. nih.govresearchgate.netnih.gov

Studies have confirmed that indazole and its derivatives can inhibit COX-2 in a concentration-dependent manner. nih.govresearchgate.net This inhibition of COX-2 is considered a significant contributor to their anti-inflammatory action. nih.gov Research focused on designing selective COX-2 inhibitors has led to the development of (aza)indazole derivatives with high affinity and selectivity for the COX-2 enzyme. nih.gov For example, one optimized compound from this series displayed potent COX-2 inhibitory activity with an IC₅₀ value of 0.409 µM and excellent selectivity over the COX-1 isoform. nih.gov

Beyond COX enzymes, the IκB kinase (IKK) complex, a critical component of the NF-κB signaling pathway, has been identified as another target for indazole derivatives. The NF-κB pathway regulates the expression of numerous genes involved in immune and inflammatory responses. researchgate.net Inhibition of IKK, particularly the IKK2 (also known as IKKβ) subunit, is a promising strategy for treating inflammatory diseases. researchgate.net Specific 3,5,7-trisubstituted 1H-indazoles have been identified as potent IKK2 inhibitors. researchgate.net Furthermore, other research has identified aminoindazole-pyrrolo[2,3-b]pyridine scaffolds as inhibitors of both IKKα and IKKβ. nih.gov

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| (Aza)indazole derivative (Compound 16) | COX-2 | IC₅₀ = 0.409 µM with high selectivity over COX-1. | nih.gov |

| 3,5,7-Trisubstituted 1H-indazoles | IKK2 | Identified as potent inhibitors. | researchgate.net |

| Aminoindazole-pyrrolo[2,3-b]pyridine | IKKα and IKKβ | Inhibits both isoforms with sub-micromolar activity. | nih.gov |

Other Investigated Biological Activities (Pre-clinical and Mechanistic)

The pharmacological profile of the indazole scaffold is diverse, with research indicating potential applications beyond antimicrobial and anti-inflammatory uses. nih.gov

Antiviral Properties (e.g., Anti-HIV Activity)

Indazole derivatives have emerged as a noteworthy class of compounds with a broad spectrum of antiviral activities, including against Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza viruses. nih.govnih.govnih.govrsc.org

In the context of HIV, the indazole structure is a key component of several investigational agents. nih.govresearchgate.net Notably, 7-bromo-4-chloro-1H-indazol-3-amine serves as a crucial intermediate in the synthesis of Lenacapavir, a potent, first-in-class HIV-1 capsid inhibitor. nih.govresearchgate.net Research has also focused on developing indazole-based prodrugs to overcome challenges like poor aqueous solubility. nih.gov For instance, an N-acyloxymethyl analogue of an indazole-based HIV inhibitor showed improved solubility and was susceptible to enzymatic hydrolysis, indicating its potential as a prodrug. nih.gov Furthermore, molecular hybridization strategies, combining pharmacophoric elements from known non-nucleoside reverse transcriptase inhibitors (NNRTIs), have yielded indazole hybrids with potent activity against both wild-type and drug-resistant HIV-1 strains. researchgate.net

The antiviral activity of indazoles is not limited to HIV. A series of 1-aminobenzyl-1H-indazole-3-carboxamide analogues were found to be potent novel agents against the Hepatitis C Virus (HCV), with some derivatives showing IC₅₀ values in the low nanomolar range (7-13 nM). nih.gov Other studies have reported the activity of indazole derivatives against Bovine Viral Diarrhea Virus (BVDV), a surrogate for HCV. nih.gov Additionally, the pyrrolo[2,3-e]indazole scaffold has been identified as a promising chemotype for developing dual-acting neuraminidase inhibitors effective against both influenza A virus and S. pneumoniae. rsc.org

| Indazole Analogue Class | Virus Target | Mechanism/Key Finding | Reference |

|---|---|---|---|

| 7-Bromo-4-chloro-1H-indazol-3-amine | HIV-1 | Key intermediate for Lenacapavir, a capsid inhibitor. | nih.gov, researchgate.net |

| Indazole-based N-acyloxymethyl prodrug | HIV-1 | Improved solubility and enzymatic activation. | nih.gov |

| Capravirine-Efavirenz Indazole Hybrids | HIV-1 | Potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). | researchgate.net |

| 1-Aminobenzyl-1H-indazole-3-carboxamides | Hepatitis C Virus (HCV) | Potent inhibitors with low nanomolar IC₅₀ values. | nih.gov |

| Pyrrolo[2,3-e]indazole | Influenza A Virus | Identified as a novel neuraminidase inhibitor scaffold. | rsc.org |

Research into Antihypertensive and Antiarrhythmic Mechanisms

The indazole scaffold is a recognized pharmacophore in the development of cardiovascular drugs. nih.gov Preclinical studies have highlighted the potential of various indazole derivatives to influence blood pressure and cardiac rhythm, acting through diverse mechanisms. nih.gov

A review of indazole and its derivatives in cardiovascular diseases points to their efficacy in experimental models of hypertension and arrhythmia. nih.govnih.gov For instance, certain indazole derivatives have been investigated for their ability to modulate ion channels and receptors that are critical in the regulation of cardiovascular function. While a direct study on 1-(7-Bromo-1H-indazol-1-yl)ethanone is not reported, the structural motif is present in compounds with known cardiovascular effects.

One of the well-studied indazole derivatives is benzydamine, which, apart from its anti-inflammatory properties, has been noted for its local anesthetic effects that could be relevant to antiarrhythmic action by blocking sodium channels.

Another area of investigation for indazole analogues has been their interaction with adrenoceptors. For example, research into novel marsanidine (B1261314) analogues, which are indazole-based compounds, has shown that they can decrease blood pressure and heart rate in rats, suggesting a centrally-acting mechanism. nih.gov

The following table summarizes findings on representative indazole analogues with demonstrated cardiovascular activity in preclinical models.

| Compound/Analogue | Preclinical Model | Observed Effect | Potential Mechanism of Action |

| Marsanidine Analogues | Rats | Decreased blood pressure and heart rate | Central action |

| DY-9760e | Ischemia/Reperfusion models | Cardioprotective | Not specified |

| YC-1 | In vitro/In vivo | Inhibition of platelet aggregation, vasodilation | Guanylate cyclase activation |

It is important to note that the antihypertensive and antiarrhythmic potential of a specific compound like this compound would depend on its unique substitution pattern and resulting physicochemical properties, which dictate its interaction with biological targets.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases and depression. bioassaysys.com The indazole core has been identified as a promising scaffold for the design of MAO inhibitors.

Although direct MAO inhibition data for this compound is not available in the reviewed literature, numerous studies have demonstrated that other indazole derivatives are potent and selective MAO inhibitors. For instance, a series of indazole-5-carboxamides have been developed as highly potent and selective inhibitors of MAO-B. nih.gov These compounds exhibit competitive and reversible inhibition, which is a desirable characteristic for minimizing off-target effects.

Below is a data table of representative indazole analogues and their MAO inhibitory activity from preclinical studies.

| Compound/Analogue | Target | Potency (IC₅₀) | Selectivity |

| Indazole-5-carboxamide series | MAO-B | Sub-nanomolar to nanomolar range | High for MAO-B over MAO-A |

| Benzydamine | MAO | Weak inhibition | Not specified |

The N-acetylation in this compound introduces a different chemical moiety compared to the carboxamides, and its effect on MAO inhibition would require specific experimental evaluation.

Estrogen Receptor Binding and Modulation

Estrogen receptors (ERα and ERβ) are important targets in the therapy of hormone-dependent cancers and other conditions. The indazole structure has been explored as a scaffold for developing selective estrogen receptor modulators (SERMs). nih.gov

While there is no specific data on the estrogen receptor binding of this compound, research on other indazole-based compounds has shown that they can bind to estrogen receptors with varying degrees of affinity and selectivity. nih.gov For example, a series of aryl indazole estrogen analogues substituted at the C3 position demonstrated significant selectivity for ERβ over ERα. nih.gov

Quantitative structure-activity relationship (QSAR) studies on indazole estrogens have suggested that the substitution pattern on the indazole nucleus is a critical determinant of their binding affinity and selectivity for ER subtypes. The polarity and geometry of the substituents play a crucial role in the interaction with the ligand-binding domain of the estrogen receptors.

The following table presents data on the estrogen receptor binding of some indazole analogues.

| Compound/Analogue | ER Subtype Selectivity | Relative Binding Affinity |

| Fluoroethylated indazole estrogen (FEIE) | 41-fold for ERβ over ERα | High |

| Fluoropropylated indazole estrogen (FPIE) | 17-fold for ERβ over ERα | High |

| Thieno[2,3-e]indazole derivatives | ERα degraders | Potent |

The presence of a bromo group at the 7-position and an acetyl group at the 1-position of the indazole ring in this compound would confer specific electronic and steric properties that would influence its potential interaction with estrogen receptors. However, without experimental data, any prediction of its activity remains speculative.

Structure Activity Relationship Sar and Rational Design Principles

Impact of Bromine Substitution at Position 7 on Biological Activity and Selectivity

The substitution at position 7 of the indazole ring plays a critical role in modulating the biological activity and selectivity of various inhibitors. In the context of Akt kinase inhibitors, the C7 position is in close proximity to the "gatekeeper" methionine residue in the ATP-binding pocket. ucsf.edu This proximity makes the C7 position a key site for modification to achieve selectivity.

Research on Akt inhibitors has shown that introducing substituents at the C7 position of the indazole ring is a viable strategy. ucsf.edu While direct data on 7-bromo substitution's specific impact from the provided search results is limited, the general principle of modifying this position is well-established. For instance, the synthesis of analogs with ethyl or larger alkyl groups at the C7 position was pursued to enhance inhibitor properties. ucsf.edu The rationale often involves creating specific interactions, such as steric hindrance or halogen bonding, with the target protein to improve potency and selectivity over related kinases. For example, in the development of serotonin (B10506) receptor agonists, a halogen-bonding interaction between a substituent and a phenylalanine residue in the receptor's binding pocket was suggested to contribute to high potency. nih.govsemanticscholar.org

Influence of N1-Acetylation on Pharmacological Profile and Target Interaction

The N1 position of the indazole ring is a common site for substitution to influence the compound's pharmacological profile. N1-alkylation is a widely used strategy in medicinal chemistry, with methods being developed to ensure selective and scalable synthesis. rsc.org The acetyl group in 1-(7-Bromo-1H-indazol-1-yl)ethanone represents an N1-acylation.

While the acetyl group itself can be a final modification, it often serves as a protecting group during synthesis, which is later removed to yield the N1-unsubstituted indazole. google.com The presence or absence of a substituent at the N1 position, and the nature of that substituent, significantly impacts how the molecule interacts with its biological target. For example, in the development of serotonin receptor agonists, a 1-methylindazole (B79620) analog was synthesized and showed distinct pharmacological properties compared to its N1-unsubstituted counterpart. nih.gov

The N1-acetyl group can influence solubility, membrane permeability, and metabolic stability. It can also alter the electronic properties of the indazole ring system, thereby affecting its binding affinity to target proteins. The process of N1-acetylation followed by deacetylation is a common tactic in multi-step syntheses of complex indazole derivatives, allowing for precise chemical manipulations at other positions of the ring. google.com

Effects of Substituents at Other Indazole Ring Positions (e.g., C3, C5, C6) on Overall Activity and Potency

Substitutions at various positions on the indazole ring are crucial for tuning the potency and activity of drug candidates.

C3 Position: The C3 position is frequently modified to enhance inhibitory activity. In a series of indoleamine-N-oxygenase 1 (IDO1) inhibitors, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be critical for potent inhibitory activity. nih.gov Similarly, for anaplastic lymphoma kinase (ALK) inhibitors, 3-aminoindazole derivatives have been a successful starting point, leading to highly potent compounds like entrectinib. nih.govnih.gov

C5 Position: The C5 position is another key site for modification. In the development of serotonin (5-HT2) receptor agonists, substituting at the C5 position with groups like chloro or hydroxyl led to significant changes in potency and selectivity across different 5-HT2 receptor subtypes. nih.govsemanticscholar.org For instance, a 5-hydroxy analog displayed similar potency to the 5-methoxy parent compound for the 5-HT2A receptor. nih.gov

C6 Position: The C6 position has also been a focus for structural modifications. In one study on anticancer agents, researchers investigated swapping substituent groups between the C3 and C6 positions to determine the impact on activity. nih.gov The presence of a hydrophobic group at the C6 position has been shown to be beneficial in some kinase inhibitors. nih.gov Furthermore, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were developed as potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, highlighting the importance of the C6 linkage. tandfonline.com

The following table summarizes the effects of various substitutions on the indazole ring based on different research findings.

| Position | Substituent | Target/Activity | Effect | Reference |

| C3 | Carbohydrazide moiety | IDO1 Inhibition | Crucial for strong inhibitory activity | nih.gov |

| C3 | Amino group | ALK Inhibition | Effective hinge-binding fragment | nih.govnih.gov |

| C5 | Chloro group | 5-HT2A Agonism | No appreciable functional activity | nih.gov |

| C5 | Hydroxy group | 5-HT2A Agonism | Similar potency to 5-methoxy analog | nih.gov |

| C6 | Hydrophobic group | Anticancer Activity | Beneficial for kinase inhibition | nih.gov |

| C6 | Benzimidazole moiety | FLT3 Inhibition | Key for potent inhibition | tandfonline.com |

Rational Design Strategies Involving Bioisosteric Replacements and Scaffold Modifications to Enhance Efficacy and Specificity

Rational drug design is a cornerstone of modern medicinal chemistry, and the indazole scaffold provides a versatile platform for applying these principles. Key strategies include bioisosteric replacement and scaffold modification.

Bioisosteric Replacement: The indazole ring itself is often used as a bioisostere for other aromatic systems like indoles and phenols, which can improve pharmacokinetic properties. nih.gov Within the indazole scaffold, further bioisosteric replacements can be made. For example, a 1,3,4-thiadiazole (B1197879) ring can be used as a replacement for a thiazole (B1198619) heterocycle to create compounds with a wide range of biological activities. mdpi.com This strategy aims to retain or improve biological activity while optimizing other properties like solubility or metabolic stability.

Scaffold Modification and Hybridization: Modifying the core scaffold or combining it with other pharmacophores (molecular hybridization) is another powerful strategy. For instance, designing indazole-based diarylurea derivatives has led to potent anticancer agents. nih.gov Fragment-based drug design is also employed, where small molecular fragments are identified and then grown or linked to create a more potent lead compound. This approach was used to develop novel Polo-like kinase 4 (PLK4) inhibitors from an indazole derivative hit. nih.gov In another example, the quinazoline (B50416) core of a known inhibitor was replaced with a benzimidazole, which, when combined with an indazole moiety, resulted in enhanced potency against FLT3. tandfonline.com These strategies allow for the exploration of new chemical space and the optimization of interactions with the biological target to enhance both efficacy and specificity. rsc.org

Future Directions and Emerging Research Avenues for 1 7 Bromo 1h Indazol 1 Yl Ethanone

Exploration of Novel and More Efficient Synthetic Pathways for Brominated Indazole Derivatives

The development of robust and efficient synthetic methodologies is paramount for the widespread investigation of 1-(7-Bromo-1H-indazol-1-yl)ethanone and its analogs. While the synthesis of the parent 7-bromo-1H-indazole has been documented, future research will likely focus on optimizing and diversifying the routes to its N-acylated derivatives.

A crucial area of exploration involves the regioselective bromination of the indazole ring. Recent studies have demonstrated the successful C7-bromination of 4-substituted 1H-indazoles, a significant step towards the targeted synthesis of 7-bromoindazole precursors. nih.gov Future work could expand upon this by investigating a broader range of directing groups and reaction conditions to enhance yield and selectivity.

Furthermore, the N-acetylation of 7-bromo-1H-indazole represents a key synthetic step. While standard acylation methods are likely applicable, research into more efficient and milder conditions, potentially utilizing novel catalysts or flow chemistry techniques, could streamline the synthesis and improve accessibility for further studies. The development of one-pot procedures that combine bromination and N-acetylation would be a particularly valuable advancement.

The table below summarizes potential synthetic strategies that could be explored for brominated indazole derivatives.

| Synthetic Strategy | Description | Potential Advantages |

| Regioselective C-H Bromination | Direct bromination at the C7 position of the indazole core using advanced brominating agents and catalytic systems. | Atom economy, reduced number of synthetic steps. |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction times for both bromination and N-acetylation steps. | Increased reaction rates, potentially higher yields. |

| Flow Chemistry | Continuous flow synthesis for improved control over reaction parameters, enhanced safety, and scalability. | Precise control, improved safety, and scalability. |

| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura or other palladium-catalyzed reactions on the bromo-indazole core to introduce diverse substituents prior to or after N-acetylation. | High functional group tolerance, access to a wide range of analogs. nih.gov |

Application of Advanced Computational Modeling for Targeted Derivatization and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and the design of novel chemical entities. For this compound, these approaches can provide profound insights into its structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogs.

Future research should leverage techniques such as quantum mechanics (QM) calculations, molecular docking, and molecular dynamics (MD) simulations. QM calculations can elucidate the electronic properties of the molecule, including its electrostatic potential and frontier molecular orbitals, which are crucial for understanding its reactivity and interaction with biological targets.

Molecular docking studies can predict the binding modes of this compound and its derivatives within the active sites of various enzymes and receptors. Given that many indazole derivatives are known to be kinase inhibitors, docking these compounds into the ATP-binding sites of various kinases could identify potential biological targets. nih.gov For instance, computational studies on other 1H-indazole derivatives have been used to predict their anti-inflammatory activity by docking them into the active site of cyclooxygenase-2 (COX-2). capes.gov.br

MD simulations can then be employed to assess the stability of the predicted ligand-protein complexes and to calculate binding free energies, providing a more accurate estimation of binding affinity. This computational workflow can prioritize the synthesis of the most promising derivatives, saving time and resources.

Deeper Mechanistic Elucidation of Novel Biological Interactions and Target Identification

A critical avenue for future research is the comprehensive investigation of the biological activities of this compound and the elucidation of its mechanism of action. The indazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, including those with anti-cancer, anti-inflammatory, and antiviral properties. nih.govnih.gov

Initial research efforts should involve broad-spectrum biological screening to identify potential therapeutic areas. Given the prevalence of indazoles as kinase inhibitors, a focused screening against a panel of human kinases is a logical starting point. nih.gov The bromo-substituent at the 7-position can significantly influence the electronic and steric properties of the molecule, potentially leading to novel target interactions.

Once a primary biological activity is identified, target deconvolution studies will be necessary to pinpoint the specific molecular target(s). Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed. Understanding the precise molecular interactions between this compound and its biological target(s) at the atomic level is crucial for rational drug design and optimization.

Development of this compound and its Analogues as Chemical Probes for Biological Systems

Beyond its potential as a therapeutic agent, this compound and its derivatives hold promise as chemical probes to investigate complex biological processes. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in cellular and physiological contexts.

To be an effective chemical probe, a compound must exhibit high potency, selectivity, and cell permeability. The development of this compound-based probes would involve iterative cycles of design, synthesis, and biological evaluation. The bromine atom on the indazole ring provides a convenient handle for further chemical modification. For example, it can be functionalized with reporter tags such as fluorophores, biotin, or photo-affinity labels through reactions like the Suzuki-Miyaura cross-coupling. nih.gov

These functionalized probes could be used in a variety of applications, including:

Target validation: Confirming the engagement of the probe with its intended target in living cells.

Imaging: Visualizing the subcellular localization of the target protein.

Pull-down assays: Identifying the binding partners of the target protein.

The development of potent and selective chemical probes derived from the this compound scaffold would provide invaluable tools for the broader biological research community, facilitating a deeper understanding of fundamental cellular processes and disease mechanisms.

Q & A

Q. Optimization Parameters :

- Catalyst selection : AlCl₃ vs. FeCl₃ for regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DCM) improve reaction rates.

- Temperature control : Elevated temperatures (50–60°C) enhance bromination efficiency but may increase side products.

How do researchers resolve challenges in determining the crystal structure of brominated indazole derivatives using SHELX programs?

Advanced Research Question

Crystallographic refinement of brominated indazoles faces challenges due to heavy atom (Br) effects and potential disorder. Key strategies include:

- SHELXL refinement : Utilizes anisotropic displacement parameters for Br atoms to improve model accuracy .

- Twinned data handling : SHELXE’s robust algorithms resolve overlapping reflections in cases of pseudo-merohedral twinning .

- High-resolution data : Synchrotron-derived datasets (resolution ≤ 0.8 Å) mitigate absorption artifacts caused by bromine .

Q. Example Workflow :

Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation).

Structure solution : SHELXD for phase determination via charge flipping .

Refinement : SHELXL with restraints on bond lengths and angles for disordered regions .

Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

Basic Research Question

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbon at δ 195–200 ppm .

- HPLC-MS : Quantify purity (>98%) and detect bromine isotopic patterns (m/z 209/211 for [M+H]⁺) .

- Elemental Analysis : Validate empirical formula (C₉H₇BrN₂O) with ≤0.3% deviation .

Basic Research Question

- Antimicrobial screening : Agar diffusion assays against E. coli and S. aureus (MIC values ≤50 µg/mL) .

- Anticancer activity : MTT assays on HeLa or MCF-7 cell lines (IC₅₀ reported at 10–30 µM) .

- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR inhibition) .

Key Consideration :

Derivatization at the 7-bromo position enhances solubility and target binding affinity .

What strategies mitigate degradation of brominated indazole derivatives under varying storage conditions?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.